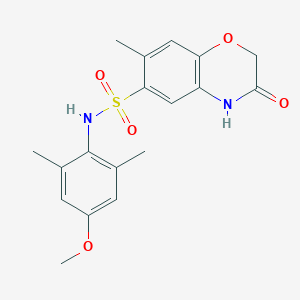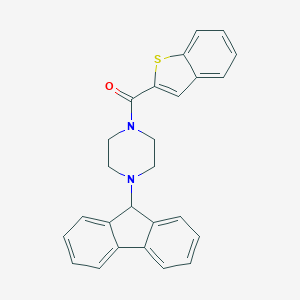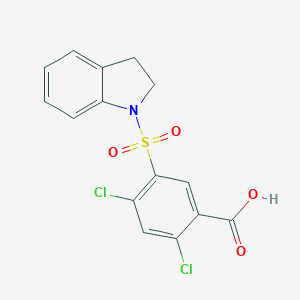
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as MDL-28170, is a potent and selective inhibitor of the proteasome. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
作用機序
MDL-28170 acts by binding to the catalytic site of the proteasome, inhibiting its function and leading to the accumulation of intracellular proteins. This accumulation can lead to apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the proteasome, MDL-28170 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation, as well as to induce the expression of heat shock proteins that protect cells from stress.
実験室実験の利点と制限
MDL-28170 is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, its use in lab experiments can be limited by its relatively high cost and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on MDL-28170. One area of interest is the development of more potent and selective proteasome inhibitors for use in cancer and other diseases. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors, which could help to personalize treatment for individual patients. Finally, there is interest in exploring the potential use of proteasome inhibitors in combination with other therapies, such as immunotherapy or chemotherapy, to enhance their effectiveness.
合成法
MDL-28170 can be synthesized through a multistep process starting with the reaction of 4-methoxy-2,6-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to form the sulfonamide product.
科学的研究の応用
MDL-28170 has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
分子式 |
C18H20N2O5S |
分子量 |
376.4 g/mol |
IUPAC名 |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-10-7-15-14(19-17(21)9-25-15)8-16(10)26(22,23)20-18-11(2)5-13(24-4)6-12(18)3/h5-8,20H,9H2,1-4H3,(H,19,21) |
InChIキー |
FMVKZIZQBCKGOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
正規SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)
![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)